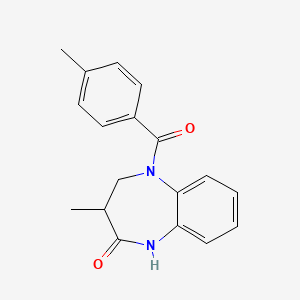

3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a diazepine derivative . Diazepines are seven-membered heterocyclic compounds with two nitrogen atoms . The structure also contains a benzoyl group, which is a functional group consisting of a benzene ring attached to a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, diazepines and benzoyl compounds are known to undergo a variety of chemical reactions. For example, diazepines can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用

Synthesis and Characterization

Azepinones Synthesis

The synthesis of related compounds like 3H-4, 5-dihydro-2-methylbenzo[d]-[1, 3]-diazepine through a mild experimental approach illustrates the potential general method for such compounds. These have basicities comparable to tetrahydropyrimidines and are characterized using spectroscopy data (Desmarchelier et al., 1968).

N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Synthesis

A general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, including tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives, has been developed, expanding the structural diversity of these compounds (Dzedulionytė et al., 2022).

Fluorine-Containing Derivatives Synthesis

The synthesis of fluorine-containing dihydrobenzo[b][1,4]diazepinols demonstrates the versatility in functionalizing these compounds. Unexpected novel fluorine-containing N-sulfinylanilines were obtained, highlighting the synthetic utility of these structures (Kamitori et al., 2008).

Synthesis of Novel Derivatives

Efforts to synthesize 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives add to the chemical diversity of this class, offering new possibilities for application and study (Wang et al., 2014).

Application in Corrosion Inhibition

- Corrosion Inhibitor for Copper: A novel synthesized benzodiazepine demonstrated effective corrosion inhibition for copper in NaCl solution, indicating potential applications in materials science and engineering (Benzbiria et al., 2020).

Potential Pharmacological Implications

Cathepsin B Inhibition

Palladacycles, including those derived from similar benzodiazepinones, show promising cathepsin B inhibition and cytotoxicity, suggesting potential therapeutic applications in cancer-related events (Spencer et al., 2009).

Benzodiazepine Receptor Interaction

The synthesis and interaction of related pyrazolo[4,3-e][1,4]diazepin-8-ones with benzodiazepine receptors in rat cerebral cortex provide insights into potential neurological and pharmacological applications (Baraldi et al., 1985).

作用機序

特性

IUPAC Name |

3-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-11-13(2)17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIFCJYQSNFSFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2800496.png)

![2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2800497.png)

![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/no-structure.png)

![2-Fluoro-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}benzamide](/img/structure/B2800503.png)

![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)